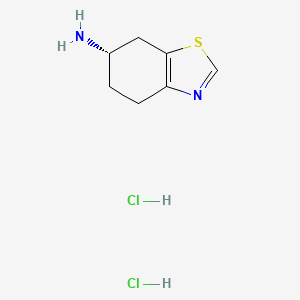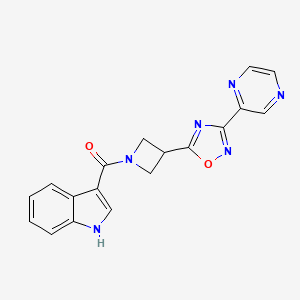
4-(4-Cyclohexylpiperazin-1-yl)aniline
Übersicht
Beschreibung
“4-(4-Cyclohexylpiperazin-1-yl)aniline” is an organic compound with the molecular formula C16H25N3 . It is an important organic intermediate that can be used in various fields .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexyl group and a piperazine ring attached to an aniline group . The molecular weight of this compound is 259.39 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study involved synthesizing a series of compounds including 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline for developing biologically active compounds. These compounds were evaluated for antidiabetic, anti-inflammatory, and anticancer activities (S. Kavitha, K. Kannan, & S. Gnanavel, 2016).
Antimicrobial Activities
A different study synthesized eperezolid-like molecules, including 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline, and evaluated their antimicrobial activities, specifically against Mycobacterium smegmatis (Meltem Yolal et al., 2012).
Microwave-aided Synthesis
Research on the rapid and efficient synthesis of a new series of 2-Aryl-5-Fluoro-6-(4-Phenylpiperazin-1-Yl)-1H-Benzimidazoles used microwave heating, showcasing a novel approach in chemical synthesis (E. Menteşe et al., 2015).
Hypoxic-Cytotoxic Agents
Another study focused on synthesizing new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, including compounds with piperazine and aniline derivatives, for their potential as hypoxic-cytotoxic agents (M. Ortega et al., 2000).
Cyclization Studies
Research on the cyclization of ortho-(alk-2-enyl)anilines under the action of iodine, which includes studies on ortho-(cyclohex-2-enyl)aniline, contributed to the understanding of chemical reactions under different conditions (R. R. Gataullin et al., 2001).
Sigma Receptor Ligands
A study on 1-cyclohexylpiperazine derivatives, including 4-(Tetralin-1-yl)- and 4-(Naphthalen-1-yl)alkyl derivatives, evaluated their potential as sigma receptor ligands with agonist sigma2 activity, suggesting applications in antineoplastic and PET diagnosis agents (F. Berardi et al., 2004).
Myocardial Imaging Agent
A preparation of 99mTc-nitrido asymmetrical heterocomplex with 4-(cyclohexylpiperazin-1-yl)-dithioformate was evaluated as a potential myocardial imaging agent, highlighting its application in medical imaging (Jie Lu et al., 2007).
Catalytic Alkylation
A study on the ruthenium-complex catalyzed N-(cyclo)alkylation of aromatic amines with diols, including the synthesis of bioactive arylpiperazines, demonstrates the potential of these compounds in catalysis (G. Koten et al., 1998).
Eigenschaften
IUPAC Name |
4-(4-cyclohexylpiperazin-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c17-14-6-8-16(9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h6-9,15H,1-5,10-13,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMDJKJYSOHKKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-acetamidophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2894249.png)
![4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline](/img/structure/B2894251.png)
![4-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2894254.png)
![1-phenyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2894255.png)
![N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2894256.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2894259.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one](/img/structure/B2894261.png)
![2-[(4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2894265.png)
